![molecular formula C8H11ClIN B3107338 (2-Ethyl-4-iodophenyl)amine hydrochloride CAS No. 1609407-45-5](/img/structure/B3107338.png)
(2-Ethyl-4-iodophenyl)amine hydrochloride
Overview
Description
“(2-Ethyl-4-iodophenyl)amine hydrochloride” is a chemical compound with the CAS Number: 1609407-45-5 . It has a molecular weight of 283.54 and its IUPAC name is 2-ethyl-4-iodoaniline hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10IN.ClH/c1-2-6-5-7 (9)3-4-8 (6)10;/h3-5H,2,10H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 283.54 .Scientific Research Applications
Chitosan Hydrogels Cross-Linked with Tris(2-(2-formylphenoxy)ethyl)amine for Drug Delivery
Tris(2-(2-formylphenoxy)ethyl)amine, synthesized from salicylaldehyde and tris(2-chloroethyl)amine hydrochloride, has been used as a cross-linker in the preparation of pH- and thermo-responsive chitosan hydrogels. These hydrogels show promise in drug delivery applications, particularly for targeted delivery and improving drug bioavailability (Karimi et al., 2018).
Asymmetric Synthesis Involving Amines
In a study on the asymmetric synthesis of clopidogrel hydrogen sulfate, a Strecker reaction involving [(1 S )-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary was employed. This showcases the role of such amines in facilitating asymmetric synthesis in pharmaceutical research (Sashikanth et al., 2013).
Dopamine Receptor Ligands
Research on dopamine receptor ligands involved the synthesis of derivatives of 2-(4-chloro-3-hydroxyphenyl)ethylamine. These compounds were evaluated for their affinity and selectivity for dopamine receptor subtypes, demonstrating the potential of substituted amines in neuroscience and pharmacology (Claudi et al., 1992).
Orthometalation of Amines
The process of orthometalation was investigated with primary benzylamines and (2-Phenylethyl)amine. This study underlines the importance of such reactions in organometallic chemistry, with potential applications in catalysis and material science (Vicente et al., 1997).
Amide Formation Mechanisms
The mechanism of amide formation using carbodiimides in aqueous media was examined. This research is significant for understanding bioconjugation processes, which are crucial in drug development and biomolecular research (Nakajima & Ikada, 1995).
Synthesis of Novel Compounds
Studies on the synthesis of novel chemical compounds, such as ethyl 2-(N-methoxy) imino-2-phenylacetate, involve the use of amine hydrochlorides, highlighting the role of these compounds in the development of new materials and pharmaceuticals (Zhong-mei, 2012).
The scientific research applications of (2-Ethyl-4-iodophenyl)amine hydrochloride are not directly mentioned in the available literature. However, several studies discuss related compounds and their applications in various fields, including pharmaceuticals, material science, and organic synthesis. Here's a summary based on the findings:
Drug Delivery and Material Science
- Chitosan Hydrogels Cross-Linked Applications : Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, synthesized through a reaction involving an amine hydrochloride similar in structure to this compound, show promise in drug delivery. These hydrogels exhibit pH and temperature-responsive swelling ratios, influencing drug release behavior. Such materials can improve drug bioavailability, sustain release, or solubilize drugs for systemic delivery, expanding their applications in targeted delivery systems (Karimi et al., 2018).
Organic Synthesis
- Asymmetric Synthesis of Clopidogrel Hydrogen Sulfate : A study on the asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate utilized a compound similar to this compound as a chiral auxiliary. This synthesis highlights the compound's utility in creating enantiomerically pure intermediates for pharmaceutical applications (Sashikanth et al., 2013).
Pharmacological Characterization
- Dopamine Receptor Ligands : Derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, which share structural similarities with this compound, were synthesized and characterized as dopamine receptor ligands. These compounds exhibit affinity and selectivity for D-1 and D-2 receptor subtypes, demonstrating their potential in neuropharmacological research (Claudi et al., 1992).
Safety and Hazards
properties
IUPAC Name |
2-ethyl-4-iodoaniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN.ClH/c1-2-6-5-7(9)3-4-8(6)10;/h3-5H,2,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJHGSLBJYIDKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClIN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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